3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to a propionic acid moiety
Mechanism of Action
Target of Action
It is known that the compound is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Mode of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may interact with cellular components in these tissues, leading to an inflammatory response.
Result of Action
It is known that the compound can cause irritation to the skin, eyes, and respiratory system . This suggests that the compound may cause cellular damage in these tissues, leading to an inflammatory response.
Action Environment
The action of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as it is recommended to be stored at ambient temperature . Additionally, the compound’s action can be influenced by the pH of the environment, as certain chemical reactions are pH-dependent.
Biochemical Analysis
Biochemical Properties
The exact role of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid in biochemical reactions is not well-documented. Based on its structure, it can be inferred that it might interact with certain enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the presence of the chloro and trifluoromethyl groups on the phenyl ring .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid typically involves the introduction of the chloro and trifluoromethyl groups onto a phenyl ring, followed by the attachment of a propionic acid group. One common method involves the trifluoromethylation of a chlorophenyl precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate can then undergo further reactions to introduce the propionic acid group .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized equipment to handle the reagents and conditions required. The process typically includes steps for purification and quality control to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a propionic acid group.
3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains additional trifluoromethyl groups, leading to different chemical properties.
Uniqueness
3-[2-Chloro-3-(trifluoromethyl)phenyl]propionic acid is unique due to the combination of its chloro, trifluoromethyl, and propionic acid groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[2-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-3H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDBHGFWRZTJFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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